molecular formula C11H11F3O2 B13199420 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid

4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid

Cat. No.: B13199420
M. Wt: 232.20 g/mol
InChI Key: KNBGPHSHKZBWMY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid is an organic compound characterized by the presence of trifluoromethyl and methylphenyl groups attached to a butanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with ethyl trifluoroacetate and ethyl acetate.

    Reaction with Base: These starting materials are reacted in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.

    Hydrogenation: The resultant compound undergoes hydrogenation with a hydrogen donor such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid to yield 4,4,4-trifluoro-3-oxo butanoic acid.

    Thiochloride Reaction: The 4,4,4-trifluoro-3-oxo butanoic acid is then reacted with thiochloride.

    Friedel-Crafts Acylation: Finally, a Friedel-Crafts acylation reaction is performed with toluene in the presence of aluminum chloride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-phenylbutanoic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(4-Methylphenyl)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and methylphenyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4,4,4-trifluoro-2-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-8(5-3-7)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI Key

KNBGPHSHKZBWMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

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